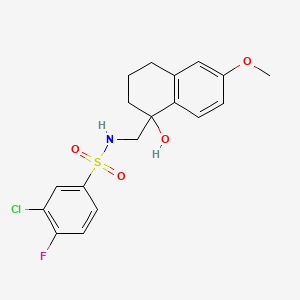

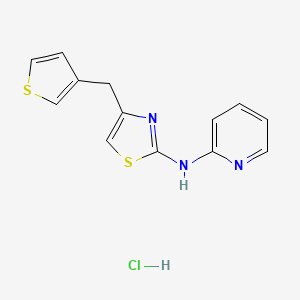

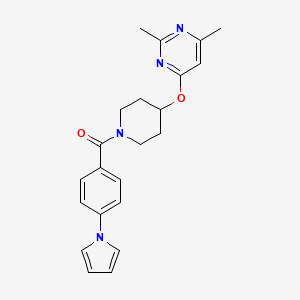

![molecular formula C18H17N3O3S B2990451 ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 403835-17-6](/img/structure/B2990451.png)

ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been described in the literature . In one such synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-{[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde} in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-{4-{[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene}hydrazine-1-carbothioamide .Molecular Structure Analysis

The molecular formula of ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is C18H17N3O3S . It has an average mass of 355.411 Da and a monoisotopic mass of 355.099060 Da .Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate are not detailed in the search results, benzimidazoles, which are part of the compound’s structure, are known to undergo various chemical reactions . For instance, benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy .Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of benzimidazole derivatives, which can be inferred for “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate”:

Pharmaceutical Applications

Benzimidazole derivatives are known to exhibit a wide range of pharmaceutical applications. They have been used as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . It is plausible that “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate” could be explored for similar medicinal uses.

Material Chemistry

These compounds play a significant role in materials chemistry due to their unique properties. They have been used in the development of new materials that could have various industrial applications .

Electronics and Technology

In electronics and technology, benzimidazole derivatives have been utilized in chemosensing and fluorescence applications due to their ability to interact with light and other substances .

Dyes and Pigments

Benzimidazole derivatives are important intermediates in the synthesis of dyes and pigments. Their chemical structure allows them to bind well with fabrics and other materials .

Agriculture

There is potential for these compounds to be used in agriculture, possibly as part of pesticides or herbicides due to their bioactive properties .

Corrosion Science

In corrosion science, benzimidazole derivatives have been employed due to their ability to inhibit corrosion processes, making them valuable for protecting metals and alloys .

Organic Synthesis Intermediates

They serve as intermediates in various organic reactions due to their reactivity and stability under different conditions .

Asymmetric Catalysis

Benzimidazole derivatives have been used as ligands for asymmetric catalysis which is crucial for creating specific enantiomers of a compound .

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name |

ethyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-24-17(23)12-7-9-13(10-8-12)19-16(22)11-25-18-20-14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOWWCPSVLJTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

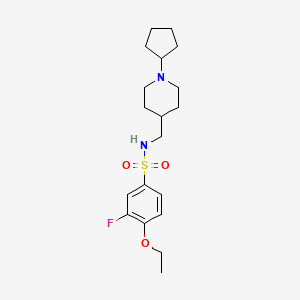

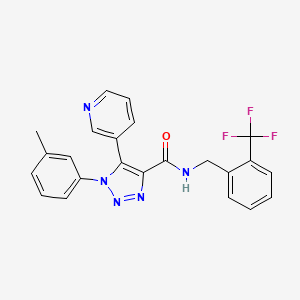

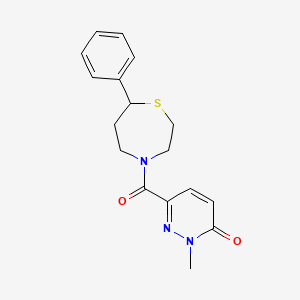

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)

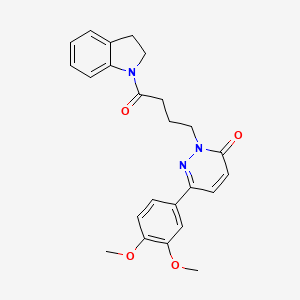

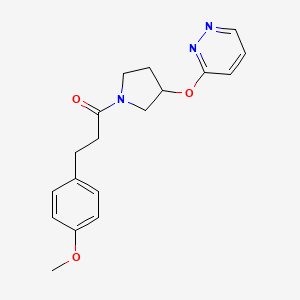

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)

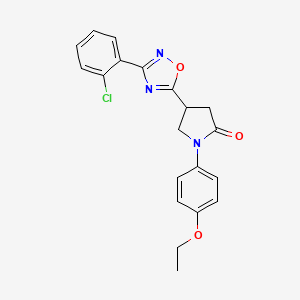

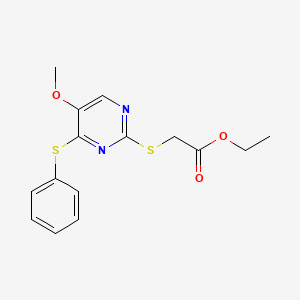

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)